molecular formula C11H16O3 B12062559 methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate

methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B12062559
M. Wt: 196.24 g/mol
InChI Key: DFEJFZWTBMJTQN-RFSSFMFUSA-N
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Description

Methyl (1S,4R)-1-methoxybicyclo[222]oct-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate can be achieved through enantioselective synthesis methods. One such method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions. This process typically involves the use of an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the enantioselective synthesis methods used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxylate groups, combined with the bicyclic structure, make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C11H16O3/c1-13-10(12)9-7-8-3-5-11(9,14-2)6-4-8/h3,5,8-9H,4,6-7H2,1-2H3/t8-,9?,11-/m1/s1

InChI Key

DFEJFZWTBMJTQN-RFSSFMFUSA-N

Isomeric SMILES

COC(=O)C1C[C@H]2CC[C@@]1(C=C2)OC

Canonical SMILES

COC(=O)C1CC2CCC1(C=C2)OC

Origin of Product

United States

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